N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide
CAS No.: 921862-09-1
Cat. No.: VC7118701
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921862-09-1 |
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Molecular Formula | C17H18N2O3S |
Molecular Weight | 330.4 |
IUPAC Name | N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethanesulfonamide |
Standard InChI | InChI=1S/C17H18N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 |
Standard InChI Key | ZAVFDYKJILZBPI-UHFFFAOYSA-N |
SMILES | CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Introduction
N-(1-Methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide is a synthetic organic compound characterized by its unique structure, which combines an indolinone moiety with a phenylethanesulfonamide group. This compound has garnered interest in the fields of medicinal chemistry, organic synthesis, and material science due to its potential biological activity and versatile chemical properties.
Synthetic Routes
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide involves three primary steps:
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Formation of the Indolinone Core:
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Cyclization of an o-nitrobenzylamine derivative under reducing conditions.
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This step forms the indolinone scaffold, which serves as the backbone for further modifications.
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Introduction of the Methyl Group:
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Alkylation at the 1-position of the indolinone using a methylating agent such as methyl iodide or dimethyl sulfate.
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Attachment of the Phenylethanesulfonamide Group:
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Reaction of the intermediate with phenylethanesulfonyl chloride under basic conditions (e.g., sodium hydroxide or triethylamine).
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Industrial Production
In industrial settings, optimization techniques such as continuous flow reactors and advanced purification methods are employed to enhance yield and purity.
Reactivity
N-(1-Methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide exhibits diverse reactivity due to its functional groups:
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Oxidation: Can form sulfoxides or sulfones using oxidizing agents like KMnO₄ or CrO₃.
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Reduction: Reduction with NaBH₄ or LiAlH₄ may alter its biological activity.
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Substitution: Nucleophiles (e.g., amines, thiols) can modify the sulfonamide group under acidic or basic conditions.
Products
The products formed depend on reaction conditions and reagents, allowing for tailored modifications for specific applications.
Medicinal Chemistry
The compound’s structure suggests potential biological activity, particularly in drug discovery for cancer therapy and other diseases.
Organic Synthesis
As a building block, it enables the development of more complex molecules with tailored properties.
Material Science
Its sulfonamide functionality makes it suitable for designing novel materials with unique physical and chemical characteristics.
Comparison with Similar Compounds
Compound | Key Difference | Potential Applications |
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N-(1-Methyl-2-Oxoindolin-5-Yl)Cinnamamide | Contains a cinnamoyl group instead of sulfonamide | Antioxidant and anti-inflammatory research |
N-(1-Methyl-2-Oxoindolin-5-Yl)Benzenesulfonamide | Lacks the ethane linker in sulfonamide chain | Enzyme inhibition studies |
The phenylethanesulfonamide group in N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide imparts unique binding affinities and biological activities compared to analogs.
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